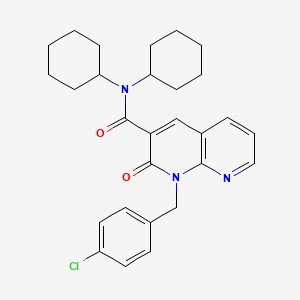

1-(4-chlorobenzyl)-N,N-dicyclohexyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N,N-dicyclohexyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClN3O2/c29-22-15-13-20(14-16-22)19-31-26-21(8-7-17-30-26)18-25(27(31)33)28(34)32(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h7-8,13-18,23-24H,1-6,9-12,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWCLJGWMHWNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N,N-dicyclohexyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 359.85 g/mol. Its structure features a naphthyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its effects on various cellular pathways and its potential therapeutic applications. Key areas of focus include:

- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine exhibit significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.

- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

This compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses.

- Modulation of Cell Signaling Pathways : It appears to interfere with pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Study : A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of naphthyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains .

- Cancer Cell Line Study : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis .

Data Table: Biological Activities

Scientific Research Applications

Anticancer Research

The compound has been extensively studied for its anticancer properties. Research indicates that it inhibits the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). Notably, it exhibits an IC50 value of approximately 0.12 µM against HCT116 cells, showcasing potent activity compared to standard chemotherapeutics like 5-fluorouracil.

Mechanisms of Action :

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.

- Induction of Apoptosis : It promotes programmed cell death by modulating apoptotic proteins.

Antimicrobial and Antiviral Activities

Emerging evidence suggests that this compound also possesses antimicrobial and antiviral properties. Its mechanism may involve disrupting cellular processes in pathogens, making it a candidate for further research in infectious diseases.

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | SW480 | 2 µM | |

| HCT116 | 0.12 µM | ||

| Antimicrobial | Various Bacteria | Variable | |

| Antiviral | Viral Infections | Ongoing Research |

Study on Anticancer Efficacy

A peer-reviewed study evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated a marked decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3 and PARP.

Mechanistic Insights from In Vitro Studies

In vitro studies revealed that the compound significantly reduces the expression of Ki67 (a marker for proliferation) while increasing pro-apoptotic factors. This dual action suggests that it not only inhibits cancer growth but also actively promotes cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.